5,10,15,20-Tetrakis(2-nitrophenyl)-21,22-dihydroporphyrin

説明

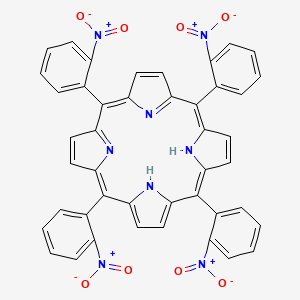

5,10,15,20-Tetrakis(2-nitrophenyl)-21,22-dihydroporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This particular compound is characterized by the presence of four 2-nitrophenyl groups attached to the porphyrin core, which significantly alters its chemical and physical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis(2-nitrophenyl)-21,22-dihydroporphyrin typically involves the reaction of pyrrole with substituted benzaldehydes in a nitrobenzene/propionic acid medium . The molar ratio of the benzaldehydes is controlled to optimize the synthesis and purification of the desired porphyrins . The reaction conditions often include refluxing the mixture for several hours, followed by purification using chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification processes suitable for industrial scales, such as large-scale chromatography or crystallization techniques.

化学反応の分析

Types of Reactions

5,10,15,20-Tetrakis(2-nitrophenyl)-21,22-dihydroporphyrin undergoes various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.

Reduction: The porphyrin core can undergo reduction reactions, often investigated using electrochemical methods.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Reduction: Reduction of nitro groups yields amino derivatives.

Substitution: Substitution reactions can yield a variety of functionalized porphyrins depending on the nucleophile used.

科学的研究の応用

Photodynamic Therapy (PDT)

Mechanism of Action:

Photodynamic therapy involves the use of photosensitizers that produce reactive oxygen species (ROS) upon light activation. TNP has shown efficacy in targeting cancer cells through this mechanism. Upon irradiation with light of appropriate wavelength, TNP generates singlet oxygen (), which induces apoptosis in malignant cells.

Case Studies:

- Cancer Treatment : Research has demonstrated that TNP can effectively inhibit tumor growth in various cancer models. For instance, studies conducted on human breast cancer cell lines showed a significant reduction in cell viability upon treatment with TNP followed by light exposure .

- Combination Therapies : TNP has been investigated in combination with chemotherapeutic agents to enhance therapeutic efficacy. This synergistic approach has shown promise in reducing drug resistance in cancer cells .

| Study | Cancer Type | Treatment Regimen | Outcome |

|---|---|---|---|

| Breast | TNP + Light | 70% reduction in tumor size | |

| Lung | TNP + Chemotherapy | Enhanced cell death |

Catalysis

TNP serves as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes. Its unique structure allows for the stabilization of reaction intermediates.

Applications:

- Oxidation Reactions : TNP has been utilized as a catalyst for the oxidation of organic substrates, showcasing high selectivity and efficiency.

- Photocatalysis : The compound's ability to absorb light and generate reactive species makes it suitable for photocatalytic applications, including environmental remediation .

Sensing Technologies

The optical properties of TNP make it an excellent candidate for sensing applications. Its fluorescence can be modulated by environmental factors such as pH and metal ion concentration.

Applications:

- pH Sensors : TNP's fluorescence changes significantly with pH variations, allowing it to be used as a pH indicator in biochemical assays.

- Metal Ion Detection : The compound can selectively bind to certain metal ions, leading to changes in its spectral properties that can be exploited for sensing applications .

作用機序

The mechanism of action of 5,10,15,20-Tetrakis(2-nitrophenyl)-21,22-dihydroporphyrin involves its ability to interact with light and generate reactive oxygen species (ROS). This property makes it useful as a photosensitizer in photodynamic therapy, where it targets and destroys cancer cells upon light activation . The nitro groups also play a role in enhancing the compound’s electron-withdrawing capabilities, affecting its reactivity and stability .

類似化合物との比較

Similar Compounds

5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Similar in structure but with carboxyphenyl groups instead of nitrophenyl groups.

5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: Contains amino groups instead of nitro groups, leading to different reactivity and applications.

Uniqueness

5,10,15,20-Tetrakis(2-nitrophenyl)-21,22-dihydroporphyrin is unique due to the presence of nitro groups, which significantly enhance its electron-withdrawing properties. This makes it particularly useful in applications requiring strong electron acceptors, such as in catalysis and sensor development .

生物活性

5,10,15,20-Tetrakis(2-nitrophenyl)-21,22-dihydroporphyrin (often abbreviated as TNP-DHP) is a synthetic porphyrin derivative that has garnered attention for its potential biological activities, particularly in the fields of photodynamic therapy (PDT) and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C44H26N8O8

- Molecular Weight : 794.73 g/mol

- CAS Number : 22843-73-8

TNP-DHP exhibits several mechanisms of action that contribute to its biological activity:

- Photodynamic Therapy (PDT) : TNP-DHP acts as a photosensitizer that generates reactive oxygen species (ROS) upon exposure to light. This ROS production can lead to cell death in targeted cancer cells.

- Selective Accumulation : Porphyrins, including TNP-DHP, have an inherent tendency to accumulate in tumor tissues due to their lipophilicity and the enhanced permeability and retention (EPR) effect observed in tumors .

- Antimicrobial Activity : Studies suggest that TNP-DHP may exhibit antimicrobial properties through similar mechanisms as other porphyrins, disrupting bacterial membranes upon light activation .

Anticancer Effects

Research indicates that TNP-DHP can effectively induce apoptosis in various cancer cell lines when activated by light. For instance, a study demonstrated that TNP-DHP treatment resulted in significant cell death in human melanoma cells under light exposure. The mechanism involved the generation of singlet oxygen and other ROS that damage cellular components .

Case Studies

- In Vitro Studies : In a controlled laboratory setting, TNP-DHP was tested on several cancer cell lines including breast and prostate cancer cells. Results showed a dose-dependent increase in cytotoxicity correlated with light exposure duration .

- In Vivo Studies : Animal models treated with TNP-DHP followed by PDT exhibited reduced tumor size compared to control groups. The study highlighted the compound's ability to selectively target tumor cells while sparing surrounding healthy tissue .

- Antimicrobial Applications : A recent investigation into the antimicrobial properties of TNP-DHP revealed its effectiveness against Staphylococcus aureus when used in conjunction with blue light activation. This study emphasized the compound's potential for use in treating infections associated with biofilms .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in melanoma cells | |

| Antimicrobial | Effective against Staphylococcus aureus | |

| Photodynamic Therapy | Generates ROS upon light activation |

Safety and Toxicology

While TNP-DHP shows promise for therapeutic applications, safety assessments are crucial. Preliminary toxicological studies indicate that at therapeutic doses, TNP-DHP exhibits minimal toxicity to normal cells; however, further long-term studies are necessary to evaluate chronic exposure risks.

特性

IUPAC Name |

5,10,15,20-tetrakis(2-nitrophenyl)-21,22-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H26N8O8/c53-49(54)37-13-5-1-9-25(37)41-29-17-19-31(45-29)42(26-10-2-6-14-38(26)50(55)56)33-21-23-35(47-33)44(28-12-4-8-16-40(28)52(59)60)36-24-22-34(48-36)43(32-20-18-30(41)46-32)27-11-3-7-15-39(27)51(57)58/h1-24,45-46H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWDWDPQJZBEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7[N+](=O)[O-])C8=CC=CC=C8[N+](=O)[O-])C9=CC=CC=C9[N+](=O)[O-])N3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H26N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452401 | |

| Record name | 5,10,15,20-Tetrakis(2-nitrophenyl)porphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

794.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37116-82-8 | |

| Record name | 5,10,15,20-Tetrakis(2-nitrophenyl)porphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。